![molecular formula C21H28N4O B5568131 N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

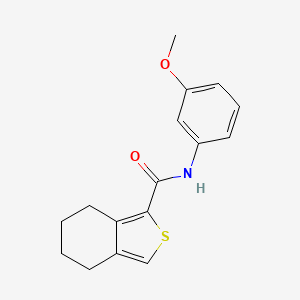

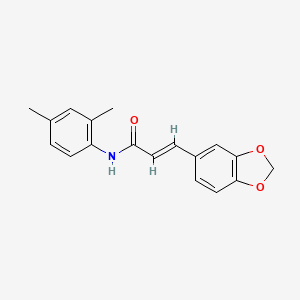

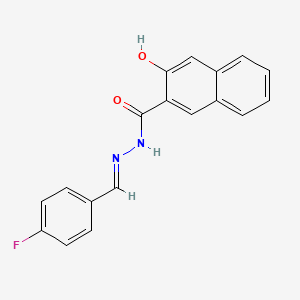

Synthesis Analysis The synthesis of compounds similar to N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide often involves multi-step nucleophilic substitution reactions and ester hydrolysis, as demonstrated in the synthesis of related cyclopropane-based compounds (Zhou et al., 2021).

Molecular Structure Analysis The molecular structure of compounds in this category often features a cyclopropane core and various substituents that influence the molecule's shape and reactivity. The imidazole ring, as part of the structure, plays a crucial role in the compound's activity and interaction with biological targets (Murai et al., 2012).

Chemical Reactions and Properties These compounds typically exhibit a range of chemical behaviors due to their unique structural features, such as the presence of cyclopropane and imidazole rings. These features can lead to various interactions and reactions, including oxidation and conformational changes in response to different chemical environments (Linton et al., 2011).

Physical Properties Analysis The physical properties of such molecules are influenced by their structural elements. The presence of a cyclopropane ring and imidazole unit can affect the compound's solubility, melting point, and stability. The configuration of these rings also influences the compound's overall physical characteristics (Boechat et al., 2016).

Chemical Properties Analysis Chemically, these compounds can exhibit diverse reactivities depending on their substitution patterns and the presence of functional groups. The imidazole ring, in particular, can participate in various chemical reactions, such as N-alkylation and electrophilic substitutions, contributing to the compound's biological activity (McLaughlin et al., 2016).

Applications De Recherche Scientifique

Aldehyde Oxidase Mediated Metabolism

One study delved into the systemic structure modifications of imidazo[1,2-a]pyrimidine to mitigate metabolism mediated by aldehyde oxidase (AO), a challenge observed in a full antagonist of the androgen receptor demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). The research outlined strategies to reduce AO metabolism, essential for enhancing the stability and efficacy of therapeutic agents (Linton et al., 2011).

Antiulcer Agents

Another segment of research has focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating a potential path for developing new therapeutic agents for ulcer treatment (Starrett et al., 1989).

DNA Recognition and Gene Expression

Research into DNA recognition has revealed that N-methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, capable of forming stacked dimers, can be programmed to target specific DNA sequences. This capability suggests potential applications in controlling gene expression and treating diseases, including cancer, by targeting the minor groove of DNA and modulating gene expression at specific sites (Chavda et al., 2010).

Cellular Permeability of DNA-binding Compounds

Investigations into the cellular permeability of pyrrole-imidazole (Py-Im) polyamides have elucidated the effects of size and linker modifications on their ability to enter cells. This research is critical for the development of these compounds as molecular probes or therapeutic agents, offering insights into enhancing their effectiveness by improving cellular uptake and distribution (Liu & Kodadek, 2009).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers based on the structure of previously discovered compounds have demonstrated considerable activity against drug-sensitive/resistant strains of Mycobacterium tuberculosis. This line of research signifies a promising direction for developing new antimycobacterial agents, crucial for combating tuberculosis and related diseases (Lv et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[(1-ethylimidazol-2-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-3-25-11-10-22-20(25)14-24-12-18(16-6-4-15(2)5-7-16)19(13-24)23-21(26)17-8-9-17/h4-7,10-11,17-19H,3,8-9,12-14H2,1-2H3,(H,23,26)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUSUNHDURTHO-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CC(C(C2)NC(=O)C3CC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1CN2C[C@H]([C@@H](C2)NC(=O)C3CC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![1-methyl-6-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5568106.png)

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)